molecular formula C14H18ClN3O2 B2837411 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone CAS No. 2034499-07-3

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone

Cat. No.: B2837411
CAS No.: 2034499-07-3
M. Wt: 295.77
InChI Key: DTVZJDSHSNVGHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of closely related compounds have been studied in various species including rats, dogs, and humans. For instance, Sharma et al. (2012) investigated a dipeptidyl peptidase IV inhibitor, detailing its absorption, metabolic pathways, and elimination processes. The study found that the compound's major route of metabolism involves hydroxylation at the 5′ position of the pyrimidine ring across all tested species, with further metabolic pathways including amide hydrolysis and N-dealkylation. Such research is crucial for understanding the biotransformation and systemic clearance of similar compounds in medical applications (Sharma et al., 2012).

Antimicrobial Activity

The search for new antimicrobial agents has led to the synthesis and evaluation of compounds with pyrimidine structures. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, demonstrating significant antimicrobial activity. This research highlights the potential of such compounds in combating microbial resistance and providing new therapeutic options for treating infections (Hossan et al., 2012).

Anticancer and Antimicrobial Properties

Research on novel pyrazole derivatives with pyrimidine structures has shown promising anticancer and antimicrobial activities. For example, Hafez et al. (2016) developed compounds that exhibited higher anticancer activity than the reference drug doxorubicin, along with significant antimicrobial properties. Such studies contribute to the discovery of new therapeutics in oncology and infectious diseases (Hafez et al., 2016).

Molecular Structure Analysis

The detailed molecular structure analysis of compounds with pyrimidine rings, such as those synthesized by Lakshminarayana et al. (2009), provides insights into their chemical properties and potential interactions with biological targets. Understanding the crystal and molecular structure is fundamental for drug design and the development of new therapeutic agents (Lakshminarayana et al., 2009).

Novel Biotransformations

Chen et al. (2011) explored the unique biotransformation of an aminopyrrolidine to an aminopiperidine, providing valuable information on the metabolic pathways of similar compounds. This research could lead to the development of novel therapeutics with improved pharmacokinetic profiles (Chen et al., 2011).

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-11-7-16-14(17-8-11)20-12-5-2-6-18(9-12)13(19)10-3-1-4-10/h7-8,10,12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVZJDSHSNVGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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